molecular formula C₂₀H₂₂ClN₇O₆ B1141369 9,10-Dehydro Folitixorin Chloride CAS No. 804563-04-0

9,10-Dehydro Folitixorin Chloride

Cat. No. B1141369
M. Wt: 491.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dehydro Folitixorin Chloride is a biochemical compound with the molecular formula C20H22ClN7O61. It is a yellow solid2 and is an isotopically labelled intermediate for the preparation of calcium folinate2.



Synthesis Analysis

The specific synthesis process of 9,10-Dehydro Folitixorin Chloride is not mentioned in the available resources. However, it is known to be used as an intermediate in the preparation of calcium folinate2.



Molecular Structure Analysis

The molecular structure of 9,10-Dehydro Folitixorin Chloride consists of 20 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 7 nitrogen atoms, and 6 oxygen atoms1. The exact structural layout is not provided in the available resources.



Chemical Reactions Analysis

The specific chemical reactions involving 9,10-Dehydro Folitixorin Chloride are not detailed in the available resources. However, it is known to be an intermediate in the synthesis of calcium folinate2.



Physical And Chemical Properties Analysis

9,10-Dehydro Folitixorin Chloride is a solid substance1. It has a molecular weight of 491.881. It should be stored at -20° C1. Its melting point is greater than 229° C (dec.)1.


Scientific Research Applications

Biomodulator in Cancer Treatment

9,10-Dehydro Folitixorin Chloride, identified in the context of arfolitixorin, is noted for its role as a biomodulator in cancer treatment. It is an active metabolite of folate drugs like leucovorin (LV) and levoleucovorin (l-LV) and is used to increase the efficacy of antimetabolites such as 5-fluorouracil (5-FU). It facilitates the inhibition of thymidylate synthase (TS), leading to DNA synthesis inhibition and inducing tumor cell death. This is significant as it enhances the cytotoxic effect of 5-FU in cancer therapies without the need for conversion to an active metabolite (Definitions, 2020).

Reductive Dehalogenation

The application of 9,10-Dehydro Folitixorin Chloride extends to the field of reductive dehalogenation, particularly in the context of 10-Methylacridine derivatives. These derivatives act as efficient and stable photocatalysts in the dehalogenation of halogenated compounds. The process involves the reduction of these compounds by the singlet excited state, leading to the cleavage of C-X bonds, a significant step in environmental remediation and chemical synthesis (Ishikawa & Fukuzumi, 1990).

Photocatalytic Properties

Furthermore, 9,10-Dehydro Folitixorin Chloride is involved in electrogenerated chemiluminescence (e.c.l.) studies. The compound, particularly in the form of 9,10-dichloro-9,10-dihydro-9,10-diphenylanthracene, exhibits e.c.l. properties used in analytical chemistry and bioanalytical applications. These properties are crucial for developing sensitive detection methods for various biochemical and environmental analyses (Boto & Bard, 1975).

Fluorosulfate-L-Tyrosine Reactivity

In biological systems, 9,10-Dehydro Folitixorin Chloride's relevance is also evident in studies involving fluorosulfate-l-tyrosine, where it undergoes sulfur-fluoride exchange (SuFEx). This reactivity is important for covalent bonding in proteins, providing new avenues for research and engineering in vivo. The ability of fluorosulfate-l-tyrosine to react with multiple natural residues under physiological conditions, as facilitated by 9,10-Dehydro Folitixorin Chloride, is crucial for understanding protein functions and interactions in living cells (Wang et al., 2018).

Safety And Hazards

The specific safety and hazards associated with 9,10-Dehydro Folitixorin Chloride are not detailed in the available resources1.


Future Directions

The future directions for the use and study of 9,10-Dehydro Folitixorin Chloride are not specified in the available resources2.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2S)-2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33);1H/t12?,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMWNIVQVBEIJX-ZEDZUCNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dehydro Folitixorin Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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